molecular formula C16H17N3O3S B5544239 3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B5544239
M. Wt: 331.4 g/mol
InChI Key: RQIZFJSSJRCFGC-UHFFFAOYSA-N
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Description

Introduction This compound belongs to the class of organic compounds known as thienopyridines, characterized by a fused thieno[2,3-b]pyridine ring system. These compounds are of interest due to their diverse range of biological activities and applications in organic synthesis.

Synthesis Analysis The synthesis of related thienopyridine derivatives often involves acid-catalyzed transformations or multicomponent condensation reactions. For example, acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, similar to the target compound, have been investigated, leading to derivatives with a new fused heterocyclic system (Stroganova, Vasilin, & Krapivin, 2016).

Molecular Structure Analysis The molecular structure of thienopyridine derivatives is characterized using techniques like FT-IR, NMR, and X-ray crystallography. For instance, studies on similar compounds provide insights into their crystal and molecular structure, stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties Thienopyridine derivatives undergo various chemical reactions, forming new compounds with different functional groups. These reactions include interaction with hydrazine hydrate, aldehydes, and formamide, leading to the formation of tricyclic structures and other derivatives (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2008).

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for preparing a range of novel compounds based on the structural framework of thieno[2,3-b]pyridine derivatives. These methods involve reactions with different carbonyl compounds, leading to the formation of tetrahydropyridothienopyrimidine derivatives and other related fused systems. Such compounds are synthesized as potential synthons for further chemical transformations, exploring their utility in creating diverse heterocyclic compounds with potential pharmacological properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Characterization and Cytotoxicity

Some derivatives synthesized from the thieno[2,3-b]pyridine scaffold have been characterized using various analytical techniques and tested for their in vitro cytotoxic activity against specific cell lines, indicating the potential for developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Biological Activity

Further studies have focused on the biological activity of new fused thieno[2,3-b]pyridine derivatives, including their antibacterial and antifungal properties. These compounds have shown promise as antimicrobial agents, contributing to the search for new treatments for infectious diseases (Bakhite, Abeed, & Ahmed, 2016).

Acid-Catalyzed Transformations

Research on acid-catalyzed transformations of thieno[2,3-b]pyridine-2-carboxamides has led to the discovery of new heterocyclic systems. These studies explore the chemical reactivity of the compound under different conditions, leading to the synthesis of novel heterocyclic compounds with potential applications in drug development and materials science (Stroganova, Vasilin, & Krapivin, 2016).

Antimicrobial Evaluation

Novel bis-α,β-unsaturated ketones and related derivatives based on the thieno[2,3-b]pyridine framework have been synthesized and evaluated for their antimicrobial properties. This research contributes to the ongoing effort to find new antimicrobial agents with improved efficacy and safety profiles (Altalbawy, 2013).

properties

IUPAC Name

3-amino-N-(furan-2-ylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-6-10(8-21-2)12-13(17)14(23-16(12)19-9)15(20)18-7-11-4-3-5-22-11/h3-6H,7-8,17H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIZFJSSJRCFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NCC3=CC=CO3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(furan-2-ylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

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